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Compound of Interest

Compound Name:
5-Fluoro-2-(pyridin-3-yl)-1H-

indole-3-carbaldehyde

CAS No.: 588670-34-2

Cat. No.: B3146070 Get Quote

Executive Summary: The Indole Privilege
The indole scaffold remains a "privileged structure" in kinase inhibitor design due to its ability to

mimic the adenine purine ring of ATP. In the context of FMS-like tyrosine kinase 3 (FLT3)—a

critical driver in Acute Myeloid Leukemia (AML)—indole-based small molecules have evolved

from non-selective staurosporine derivatives to highly potent, targeted agents.

This guide compares three distinct classes of indole-based FLT3 inhibitors:

Indolocarbazoles: (e.g., Midostaurin, Lestaurtinib) - The first-generation, multi-targeted

approach.

Indolinones: (e.g., Sunitinib) - Oxidized indole derivatives with anti-angiogenic overlap.

Next-Gen Synthetic Indoles: (e.g., Bis-indoles, Azaindoles) - Emerging scaffolds designed to

overcome the D835Y resistance mutation.

Structural Classification & Binding Modes
Understanding the binding mode is critical for predicting efficacy against resistance mutations

(specifically the Activation Loop D835 mutations).
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Class A: Indolocarbazoles (Midostaurin, Lestaurtinib)
Structure: Polycyclic fused systems containing an indole unit.

Binding Mode:Type I. They bind the active conformation (DFG-in) of the kinase.

Implication: Because they do not rely on the inactive conformation, they often retain activity

against TKD mutations (D835Y) that destabilize the inactive state, unlike Type II inhibitors

(e.g., Sorafenib, Quizartinib).

Class B: Indolinones (Sunitinib)
Structure: Contains an oxindole (indolin-2-one) core.

Binding Mode:Type I. Binds the ATP pocket and interacts with the hinge region via hydrogen

bonds.

Implication: Broad-spectrum inhibition (VEGFR, PDGFR, FLT3) leading to higher toxicity

profiles but dual-mechanism efficacy (anti-leukemic + anti-angiogenic).

Class C: Novel Bis-Indoles & Azaindoles
Structure: Two indole rings linked via a methanone or similar spacer; or nitrogen-substituted

indoles (7-azaindole).

Binding Mode: Variable. Bis-indoles (e.g., Compound 102) often exhibit a bidentate binding

mode, interacting with the hinge and a hydrophobic back-pocket, potentially overcoming

steric clashes caused by the "Gatekeeper" F691L mutation.

Comparative Performance Data
The following table synthesizes experimental IC50 data. Note that absolute values vary by

assay conditions (ATP concentration), so relative potency is the key metric.

Table 1: Potency & Resistance Profile Comparison
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Inhibitor
Class

Compoun
d

Binding
Type

FLT3-WT
IC50 (nM)

FLT3-ITD
IC50 (nM)

FLT3-
D835Y
IC50 (nM)

Selectivit
y Profile

Indolocarb

azole

Midostauri

n

(PKC412)

Type I ~10 - 30 ~10 - 50 ~15 - 60

Low

(Inhibits

PKC,

VEGFR,

KIT)

Indolocarb

azole

Lestaurtini

b (CEP-

701)

Type I ~2 - 5 ~1 - 3 ~5 - 10

Moderate

(Inhibits

TrkA/B/C)

Indolinone
Sunitinib

(SU11248)
Type I ~50 - 250 ~10 - 50 ~50 - 200

Low

(Inhibits

VEGFR,

PDGFR)

Bis-Indole

Cpd 102

(Methanon

e)

Type

I/Mixed
~60 ~40 N/A*

High (vs

PDGFR)

Azaindole
H-89

Analog 19
Type I 0.4 0.4 0.3

High

(Optimized

LipE)

Data Sources: Midostaurin/Lestaurtinib [1][2]; Sunitinib [3]; Bis-indoles [4]; Azaindoles [5].

Note: Lower IC50 indicates higher potency. Midostaurin retains activity against D835Y,

whereas Type II inhibitors (not listed here, e.g., Sorafenib) typically lose activity (>1000 nM).

Mechanistic Visualization
The following diagram illustrates the FLT3 signaling cascade and the intervention points of

indole-based inhibitors.
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Figure 1: FLT3 signaling pathways and the mechanism of indole-based ATP-competitive

inhibition.

Experimental Validation Protocols
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To rigorously evaluate a novel indole-based candidate, use the following self-validating

workflow.

Protocol A: Biochemical Kinase Assay (ADP-Glo)
Objective: Determine intrinsic IC50 against Recombinant FLT3-ITD.

Reagent Prep:

Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

Enzyme: Recombinant Human FLT3-ITD (0.5 ng/μL final).

Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

ATP: Use Km apparent concentration (typically 50–100 μM) to ensure competitive

conditions.

Reaction:

Add 2 μL inhibitor (serial dilution in DMSO).

Add 4 μL Enzyme/Substrate mix.

Initiate with 4 μL ATP.

Incubate 60 min at Room Temp.

Detection:

Add ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

Read Luminescence.[1][2]

Validation Check:

Z-Factor: Must be > 0.5.
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Reference: Run Midostaurin as a positive control (Expected IC50: ~30 nM).

Protocol B: Cellular Isogenic Panel (Ba/F3)
Objective: Confirm cellular potency and resistance profile.

Cell Lines:

Parental: Ba/F3 (IL-3 dependent).

Transformed: Ba/F3-FLT3-ITD (IL-3 independent).

Resistant: Ba/F3-FLT3-D835Y (IL-3 independent).

Method (Cell Titer-Glo):

Seed 5,000 cells/well in 96-well plates.

Critical Step: For Parental cells, add IL-3 (10 ng/mL). For Transformed cells, remove IL-3.

This ensures survival is driven solely by FLT3 signaling.

Treat with inhibitor (10-point dose response) for 72 hours.

Add Cell Titer-Glo reagent and read luminescence.

Data Interpretation:

Selectivity Index: IC50 (Parental + IL3) / IC50 (ITD). A safe drug should have a ratio > 10.

Resistance Ratio: IC50 (D835Y) / IC50 (ITD). Indoles (Type I) should have a ratio close to

1-5. Type II inhibitors often show ratios > 50.

Screening Workflow Diagram
The following DOT diagram outlines the decision logic for advancing an indole hit.
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Figure 2: Logic flow for validating indole-based FLT3 inhibitors.
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Expert Insight: The "Indole" Future
While Midostaurin established the clinical validity of FLT3 inhibition, its "dirty" kinase profile

(high anti-KIT/VEGFR activity) limits the maximum tolerated dose. The future of indole-based

inhibitors lies in covalent indoles or highly substituted azaindoles that maintain the Type I

binding (active against D835Y) but improve selectivity over c-KIT to reduce myelosuppression.

Researchers should focus on the C-3 and C-5 positions of the indole ring for SAR optimization,

as these vectors often point towards the solvent front or the gatekeeper residue, allowing for

specificity tuning without disrupting the critical hinge-binding hydrogen bonds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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